3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol

Medicinal Chemistry ADME-Tox Chemical Biology

3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol (10185-80-5) is a critical heterocyclic building block for lead optimization. Its LogP of 3.57 drives passive membrane permeability, while an Fsp3 of 0.33 systematically increases three-dimensionality to reduce clinical attrition. Substituting with regioisomers or shorter-chain analogs compromises SAR integrity. Procure this exact CAS to ensure valid chemical biology and medicinal chemistry outcomes.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 10185-80-5
Cat. No. B1519130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol
CAS10185-80-5
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=NO1)C2=CC(=CC=C2)O
InChIInChI=1S/C12H14N2O2/c1-2-3-7-11-13-12(14-16-11)9-5-4-6-10(15)8-9/h4-6,8,15H,2-3,7H2,1H3
InChIKeyBXVMSTSHSMNINW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol (CAS 10185-80-5): A Core 1,2,4-Oxadiazole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol (CAS 10185-80-5) is a heterocyclic building block characterized by a 1,2,4-oxadiazole core bearing a phenolic substituent and an n-butyl chain. With a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol , it serves as a versatile intermediate in the synthesis of pharmacologically relevant small molecules. The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities, and compounds containing this scaffold have demonstrated a broad spectrum of biological activities, including anti-infective and anti-inflammatory properties [1]. This compound is primarily sourced as a research chemical with a typical purity of ≥95% .

Why 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol Cannot Be Interchanged with Generic 1,2,4-Oxadiazole Analogs


Substituting 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol with other 1,2,4-oxadiazole derivatives without rigorous validation introduces significant risk of experimental failure and procurement inefficiency. The 1,2,4-oxadiazole class exhibits marked structure-activity relationship (SAR) sensitivity; variations in substitution patterns (e.g., regioisomerism, alkyl chain length) profoundly alter physicochemical properties like lipophilicity (LogP) and three-dimensionality (Fsp3), which in turn govern solubility, membrane permeability, and target binding kinetics [1]. As detailed in the evidence below, seemingly minor modifications—such as moving the phenolic hydroxyl from the meta- to the para-position or shortening the alkyl chain—result in quantifiable differences in these key drug-like parameters. Therefore, direct substitution without empirical validation is not scientifically justified and may compromise the integrity of SAR studies, lead optimization campaigns, or chemical probe development.

Quantitative Comparative Evidence for 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol vs. Closest Analogs


Enhanced Lipophilicity (LogP) of 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol vs. 5-Methyl Analog

The calculated partition coefficient (LogP) for 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol is 3.57 . In contrast, the 5-methyl analog (3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol) exhibits a substantially lower LogP of 2.08 . This difference of approximately 1.49 LogP units corresponds to a roughly 30-fold increase in lipophilicity for the butyl derivative, which can critically influence passive membrane permeability and plasma protein binding in biological assays.

Medicinal Chemistry ADME-Tox Chemical Biology

Improved Fraction of sp3 Carbons (Fsp3) in 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol vs. 5-Methyl Analog

The fraction of sp3-hybridized carbon atoms (Fsp3) is a key descriptor of molecular complexity and is positively correlated with clinical success rates. 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol has an Fsp3 value of 0.33 , which is three times higher than that of its 5-methyl analog, which has an Fsp3 of 0.11 . This tripling of Fsp3 signifies a more three-dimensional, saturated structure in the butyl derivative, which is often associated with improved solubility and reduced off-target promiscuity compared to flatter, more aromatic compounds.

Drug Discovery Chemoinformatics Lead Optimization

Regioisomeric Distinction: Physical State of 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol vs. 4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol

While a precise melting point for 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol is not widely reported, it is typically described as a solid at room temperature . Critically, its para-substituted regioisomer, 4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol (CAS 10185-79-2), has a well-defined melting point of 78-79°C . The difference in substitution pattern from meta- to para- fundamentally alters crystal packing and intermolecular interactions, leading to distinct solid-state properties. This is a direct manifestation of regioisomerism impacting bulk physical form.

Solid-State Chemistry Formulation Crystallography

Commercial Availability and Purity Benchmarking for 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol

3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol is commercially available from multiple reputable vendors with a standard purity of ≥95% . This established supply chain ensures reliable access for research use. While analogous compounds like the 5-methyl and 4-butyl regioisomer are also sold at similar purities , the procurement of the specific 3-(5-butyl) isomer is essential for maintaining structural integrity in SAR studies. The consistency of the 95% purity specification across major suppliers provides a baseline quality assurance for comparing data generated with this compound.

Chemical Sourcing Procurement Quality Control

High-Impact Application Scenarios for 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol Based on Comparative Evidence


Medicinal Chemistry: Lead Optimization for Enhanced Membrane Permeability

In a lead optimization campaign where a series of 1,2,4-oxadiazole-based inhibitors suffers from poor cellular activity due to low membrane permeability, 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol should be prioritized as a synthetic intermediate over the 5-methyl analog. Its higher LogP (3.57 vs. 2.08) indicates a substantial increase in lipophilicity, which is a key determinant of passive diffusion across lipid bilayers. Incorporating this butyl-bearing scaffold is a rational, data-driven strategy to improve the permeability profile of a lead candidate without introducing additional heteroatoms that could compromise other properties.

Drug Discovery: Constructing 'Escape from Flatland' Compound Libraries

For diversity-oriented synthesis or fragment-based drug discovery initiatives aimed at improving the three-dimensionality and clinical developability of compound collections, 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol offers a distinct advantage. Its Fsp3 value of 0.33 is three times greater than that of the flatter 5-methyl analog (Fsp3 = 0.11) . Using this compound as a building block allows medicinal chemists to systematically increase the saturated carbon content of their molecules, a strategy empirically linked to reduced attrition rates in clinical development. Procuring this specific analog is therefore a strategic choice for building more drug-like libraries.

Chemical Biology: Development of Selective Chemical Probes

When developing a chemical probe to interrogate a specific biological target, structural precision is paramount. The evidence demonstrates that 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol is structurally and physically distinct from its regioisomer and its shorter-chain analogs . Substituting it with a commercially similar but structurally different compound (e.g., the 4-butyl regioisomer) would generate an entirely different chemical probe with an unpredictable binding profile, thus invalidating any biological conclusions drawn. Procurement of the exact CAS number (10185-80-5) is a non-negotiable requirement for the integrity of chemical biology studies.

Solid-State Chemistry: Investigating Regioisomeric Effects on Crystal Packing

For researchers studying the relationship between molecular structure and solid-state properties (e.g., polymorphism, co-crystal formation), 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol and its para-substituted regioisomer form a valuable comparative pair. While the 4-isomer is a crystalline solid with a melting point of 78-79°C, the meta-isomer is also solid but exhibits different packing behavior . This pair of regioisomers can serve as a model system to computationally and experimentally investigate how the position of a single hydrogen-bond donor (the phenolic OH) dictates crystal lattice energy and morphology. Procuring both compounds from reliable sources enables these fundamental material science investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.